N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide
Description
This compound features a tetrazole core substituted with a 2-amino-2-oxoethyl group at position 4 and a 5-oxo moiety, linked via a phenyl ring to a thiophene-3-carboxamide group. The 2-amino-2-oxoethyl substituent introduces polarity, likely influencing solubility and metabolic stability .
Properties
IUPAC Name |
N-[4-[4-(2-amino-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O3S/c15-12(21)7-19-14(23)20(18-17-19)11-3-1-10(2-4-11)16-13(22)9-5-6-24-8-9/h1-6,8H,7H2,(H2,15,21)(H,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBRUBRXBNLZAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CSC=C2)N3C(=O)N(N=N3)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H18N6O5 |
| Molecular Weight | 398.4 g/mol |
| CAS Number | 1396749-67-9 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The structure includes a tetrazole ring, which is known for its diverse biological activities, particularly in medicinal chemistry.
Anticancer Activity
Recent studies have indicated that compounds containing tetrazole moieties exhibit significant anticancer properties. For instance, derivatives of tetrazole have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
In a study evaluating similar compounds, it was found that the inhibition of specific protein interactions could lead to reduced tumor growth in vitro and in vivo models. The compound this compound demonstrated promising results against breast cancer cell lines with an IC50 value suggesting potent activity .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro assays showed that it can inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests potential applications in treating conditions characterized by excessive inflammation, such as arthritis or inflammatory bowel disease .
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins involved in cell signaling pathways. Notably, it has been shown to inhibit SENP1 and SENP2, which are involved in the SUMOylation process—a post-translational modification that regulates various cellular functions .
Study 1: Inhibition of SENP Proteins
A recent study focused on the inhibition of SENP proteins by similar tetrazole derivatives. The results indicated that these compounds could effectively reduce SENP1 activity by approximately 70%, leading to enhanced apoptosis in cancer cells .
Study 2: Anti-inflammatory Effects
In another investigation, the anti-inflammatory effects were assessed using a murine model of colitis. The administration of this compound resulted in a significant decrease in disease severity scores and histological damage compared to control groups .
Scientific Research Applications
The compound exhibits a range of biological activities that make it a valuable candidate for research in pharmacology and medicinal chemistry.
Anticancer Activity
Research has shown that derivatives of this compound can exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have indicated that related compounds demonstrate IC50 values indicating potent activity against specific cancer types:
- Cell Line Studies : In vitro assays have revealed significant growth inhibition percentages against cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) reaching up to 86.61% .
Anti-inflammatory Properties
In addition to anticancer properties, N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide has been explored for its anti-inflammatory potential. Preliminary studies suggest that it may inhibit key inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases .
Chemical Reactions and Synthesis
The compound can undergo various chemical reactions that enhance its utility in research applications:
- Oxidation : This compound can be oxidized using strong oxidizing agents to form various derivatives.
- Reduction : Reduction reactions can be performed using reducing agents like sodium borohydride.
- Substitution : The tetrazole ring and phenyl groups can undergo substitution reactions with halogens or other nucleophiles.
Applications in Material Science
Beyond its biological applications, this compound is being investigated for potential uses in material science. Its unique properties could be leveraged in:
- Polymer Development : The compound may serve as a building block for synthesizing new polymers with desirable mechanical and thermal properties.
Case Studies
Several case studies highlight the compound's potential applications:
- Anticancer Studies : A study demonstrated that derivatives of this compound exhibited significant anticancer activity against multiple cell lines, suggesting its efficacy as a lead compound for drug development .
- Inflammatory Disease Models : Research involving animal models has indicated that compounds similar to this compound show promise as anti-inflammatory agents .
Comparison with Similar Compounds
Research Implications and Gaps
- Target Compound : The structural features align with both antifungal prodrugs (via amidine conversion) and kinase inhibitors (via carboxamide interactions). Further studies are needed to validate its biological targets.
- Synthetic Challenges : The tetrazole-thiophene linkage may require optimization for scalability, drawing from methods in and .
- Comparative Limitations: Direct activity data for the target compound are absent; inferences are based on structural parallels to compounds with known mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
